molecular formula C13H10N2O2S2 B2781761 N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 922675-69-2

N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2781761
CAS No.: 922675-69-2
M. Wt: 290.36
InChI Key: GRAAILSWUAGQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques

    The compound has been involved in the synthesis of diverse chemical structures. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a process involving coupling and oxidation reactions (Aleksandrov & El’chaninov, 2017).

  • Chemical Properties and Reactions

    The reactivity of similar compounds is explored in various studies. For example, El’chaninov and Aleksandrov (2017) also investigated the electrophilic substitution reactions of similar compounds (El’chaninov & Aleksandrov, 2017).

Medicinal Chemistry and Biological Activity

  • Potential as EGFR Inhibitors

    Zhang et al. (2017) conducted a study on benzo[d]thiazole-2-carboxamide derivatives, which showed potential as epidermal growth factor receptor (EGFR) inhibitors, particularly in cancer cell lines (Zhang et al., 2017).

  • Antimicrobial Activity

    Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity against various microorganisms, suggesting potential medical applications (Cakmak et al., 2022).

  • Leukotriene B(4) Inhibitory Activity

    Kuramoto et al. (2008) prepared derivatives that showed inhibitory activity against leukotriene B(4), with potential implications in cancer treatment (Kuramoto et al., 2008).

Further Research and Development

  • Molecular Characterization and Biological Activity

    Studies like those by Cakmak et al. (2022) offer a detailed analysis of molecular and electronic structures, providing insights for further pharmacological research (Cakmak et al., 2022).

  • Development of New Drugs

    The research by Zhang et al. (2017) is an example of how these compounds can be the basis for designing new drugs, especially in the field of oncology (Zhang et al., 2017).

Safety and Hazards

The safety and hazards associated with similar compounds have been evaluated. For example, nonsteroidal anti-inflammatory drugs (NSAIDs), which include some benzothiazole derivatives, can cause gastrointestinal irritation, bleeding, and ulceration with chronic use .

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S2/c1-18-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-17-10/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAAILSWUAGQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.